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molecular formula C14H12O B8585462 2,7-dimethyldibenzofuran CAS No. 51801-70-8

2,7-dimethyldibenzofuran

Cat. No. B8585462
M. Wt: 196.24 g/mol
InChI Key: AFXREXXZVMTNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042603

Procedure details

By treating 3,4'-dimethyldiphenyl ether under the same conditions as in Example 6 except that 5 ml of ethylene diacetate was added, 2.7 g (14 m. moles) of 2,7-dimethyldibenzofuran and 0.27 g (0.69 m. mole) of the dimer were obtained. The obtained 2,7-dimethyldibenzofuran melted at 82°-83° C. and was in the form of white needle crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.C(OCCOC(=O)C)(=O)C>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:8][C:9]3[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=3[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCCOC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(OC3=C2C=CC(=C3)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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